![molecular formula C7H7NO2S B6155855 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1542332-02-4](/img/no-structure.png)
1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
Scientific Research Applications
Anticancer Research
1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their activity against cancer cells. Combining it with known selective EGFR inhibitors (such as Erlotinib, Lapatinib, and Gefitinib) could enhance its efficacy .
Insecticidal Agents
Esters derived from 1,1-cyclopropane dicarboxylic acid are important insecticidal agents. In this context, 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid derivatives have been prepared and studied for their insecticidal properties .
Hybrid Drug Discovery
The synthesis of hybrid architectures—combining two or more bioactive scaffolds—is a powerful approach in drug discovery. Researchers explore the potential of 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid as part of novel hybrid structures for drug development .
Antibacterial Activity
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, including those based on this compound, have been screened for in vitro antibacterial activity against bacteria such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory activities .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions can lead to a range of biological responses, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid involves the synthesis of the thiazole ring followed by the cyclopropane ring and finally the carboxylic acid group.", "Starting Materials": [ "2-bromoacetophenone", "thiourea", "sodium hydroxide", "chloroacetyl chloride", "cyclopropane", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(thiazol-4-yl)acetophenone by reacting 2-bromoacetophenone with thiourea in the presence of sodium hydroxide.", "Step 2: Synthesis of 1-(1,3-thiazol-4-yl)cyclopropane by reacting 2-(thiazol-4-yl)acetophenone with chloroacetyl chloride and cyclopropane in the presence of sodium borohydride.", "Step 3: Synthesis of 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid by hydrolyzing 1-(1,3-thiazol-4-yl)cyclopropane with sulfuric acid followed by neutralization with sodium bicarbonate and isolation of the carboxylic acid product." ] } | |
CAS RN |
1542332-02-4 |
Product Name |
1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid |
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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